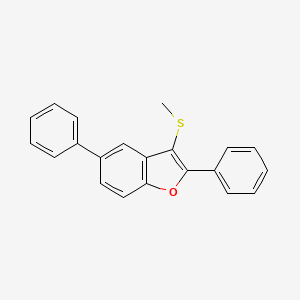
3-(Methylsulfanyl)-2,5-diphenyl-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylsulfanyl)-2,5-diphenyl-1-benzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of the methylsulfanyl group and diphenyl substituents in this compound makes it unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-2,5-diphenyl-1-benzofuran can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,5-diphenyl-1,3-dioxolane with methylsulfanyl reagents in the presence of a strong acid catalyst can yield the desired benzofuran compound. The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The purification process often involves recrystallization or chromatography techniques to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfanyl)-2,5-diphenyl-1-benzofuran undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the furan moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced derivatives of the benzofuran.
Substitution: Halogenated or nucleophile-substituted benzofuran derivatives.
Scientific Research Applications
3-(Methylsulfanyl)-2,5-diphenyl-1-benzofuran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)-2,5-diphenyl-1-benzofuran involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Methylsulfanyl)propanal: Another sulfur-containing compound with different structural features.
2,5-Dimethyl-3-(methylsulfanyl)pyrazine: A sulfur-containing pyrazine derivative.
1-Methyl-4-methylthio-β-carboline: A sulfur-containing β-carboline derivative.
Uniqueness
3-(Methylsulfanyl)-2,5-diphenyl-1-benzofuran is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a benzofuran core with methylsulfanyl and diphenyl substituents sets it apart from other similar compounds, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
925886-01-7 |
|---|---|
Molecular Formula |
C21H16OS |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
3-methylsulfanyl-2,5-diphenyl-1-benzofuran |
InChI |
InChI=1S/C21H16OS/c1-23-21-18-14-17(15-8-4-2-5-9-15)12-13-19(18)22-20(21)16-10-6-3-7-11-16/h2-14H,1H3 |
InChI Key |
NEWOUIVSEGVVKW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(OC2=C1C=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















